![molecular formula C20H15N3O2 B224167 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide, also known as BIBX1382, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression and activation of EGFR have been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy. BIBX1382 has been shown to selectively inhibit the activity of EGFR, and has potential as a therapeutic agent for the treatment of cancer.
Wirkmechanismus
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide exerts its anti-cancer activity by selectively inhibiting the activity of EGFR. EGFR is a transmembrane receptor tyrosine kinase that is activated by binding of its ligands, such as epidermal growth factor (EGF), leading to downstream signaling pathways that promote cell growth, differentiation, and survival. This compound binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This results in inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting EGFR activity, this compound also downregulates the expression of other signaling proteins that are involved in cancer cell growth and survival, such as Akt and ERK. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide as a research tool is its specificity for EGFR. This allows for the selective inhibition of EGFR activity without affecting other signaling pathways, which can be useful for studying the role of EGFR in cancer cell growth and survival. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain experimental settings. In addition, this compound has not been extensively studied in non-cancer cells, so its effects on normal cell function are not well understood.
Zukünftige Richtungen
There are several future directions for research on 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of research is the investigation of the potential of this compound in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Additionally, the development of new drug delivery systems for this compound may improve its solubility and bioavailability, making it a more effective therapeutic agent for cancer treatment. Finally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound in cancer and non-cancer cells.
Synthesemethoden
The synthesis of 4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide was first reported by Boehringer Ingelheim Pharmaceuticals, Inc. in 1997. The synthesis involves the reaction of 3-(1,3-benzoxazol-2-yl)aniline with 4-aminobenzoyl chloride in the presence of a base, followed by purification using column chromatography. The yield of the synthesis is reported to be around 30%.
Wissenschaftliche Forschungsanwendungen
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells, by blocking the activity of EGFR. In vivo studies have also demonstrated the anti-tumor activity of this compound in animal models of cancer.
Eigenschaften
Molekularformel |
C20H15N3O2 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H15N3O2/c21-15-10-8-13(9-11-15)19(24)22-16-5-3-4-14(12-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,21H2,(H,22,24) |
InChI-Schlüssel |
TUBHCNSAYAQXGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
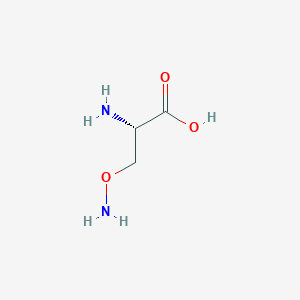
![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)
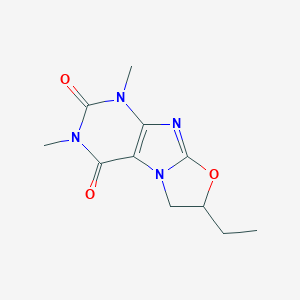
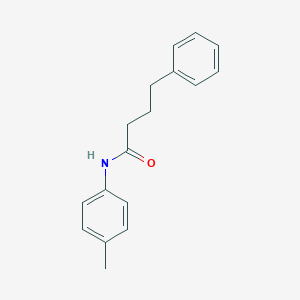
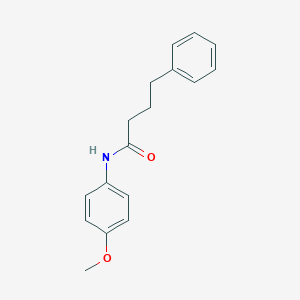
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
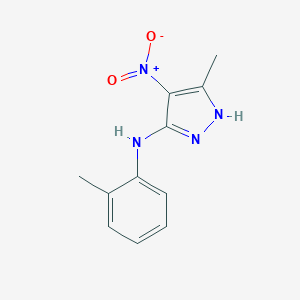
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)